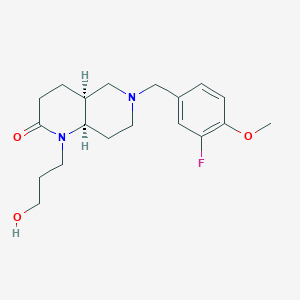![molecular formula C18H23NO4 B5414508 3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5414508.png)
3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]methyl}benzoic acid, also known as TFB-TPI, is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a highly potent and selective agonist of the G protein-coupled receptor GPR139, which is found primarily in the brain and spinal cord.
作用機序
3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]methyl}benzoic acid acts as an agonist of GPR139, which is a G protein-coupled receptor found primarily in the brain and spinal cord. When this compound binds to this receptor, it activates a signaling cascade that leads to the release of various neurotransmitters and other signaling molecules. This, in turn, can have a variety of effects on neuronal activity and other physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but some of the known effects include the modulation of pain signaling pathways, the regulation of dopamine release in the brain, and the potential to protect against neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]methyl}benzoic acid in lab experiments is its high potency and selectivity for GPR139. This makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. However, there are also some limitations to using this compound, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are many potential future directions for research on 3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]methyl}benzoic acid and its applications in scientific research. Some of the areas that could be explored include the development of more potent and selective agonists of GPR139, the investigation of the role of this receptor in other physiological processes, and the potential therapeutic applications of this compound in the treatment of various diseases and conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations for use in lab experiments.
合成法
The synthesis of 3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]methyl}benzoic acid is a complex process that involves several steps. It begins with the preparation of the starting material, 4-bromobenzoic acid, which is then converted to the corresponding acid chloride. This is then reacted with the amine, 1-(tetrahydro-3-furanylcarbonyl)-4-piperidinylmethylamine, to form the intermediate. The final step involves the addition of a palladium catalyst to the intermediate, which results in the formation of this compound.
科学的研究の応用
3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]methyl}benzoic acid has been studied extensively for its potential applications in scientific research. Its high potency and selectivity for GPR139 make it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. Some of the areas where this compound has been studied include pain management, addiction, and neurodegenerative diseases.
特性
IUPAC Name |
3-[[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c20-17(16-6-9-23-12-16)19-7-4-13(5-8-19)10-14-2-1-3-15(11-14)18(21)22/h1-3,11,13,16H,4-10,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDRHJJXSKSVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC(=CC=C2)C(=O)O)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5414438.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5414443.png)
![1-{1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5414445.png)
![1-{2-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5414447.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5414450.png)
![N-(2-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5414462.png)



![1-(6-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}pyridin-2-yl)ethanol](/img/structure/B5414499.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea](/img/structure/B5414514.png)
![1-(4-fluorophenyl)-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride](/img/structure/B5414516.png)
![(1R*,2R*,6S*,7S*)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5414539.png)